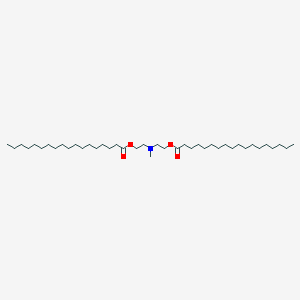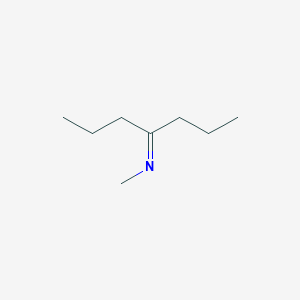
Nicotinaldehyde (3-pyridylmethylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis Nicotinaldehyde (3-pyridylmethylene)hydrazone and its derivatives can be synthesized from nicotinic acid through a series of reactions involving thionyl chloride, absolute ethanol, hydrazine hydrate, and benzaldehyde or substituted benzaldehyde. These steps lead to the formation of hydrazones, which can be further cyclized to form various compounds including 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazoles using lead oxide (Daoud, Ahmad, & Ali, 2009).
Molecular Structure Analysis The molecular and crystal structures of nicotinaldehyde-derived hydrazones have been determined through solid-state IR and UV–Vis spectroscopy, showcasing their existence in the keto-amine form. Quantum mechanical calculations support this tautomeric form as energetically unfavorable but stabilized in the solid and solution states through observed intermolecular interactions (Trzesowska-Kruszynska, 2011).
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Nicotinaldehyde derivatives have been extensively studied for their potential in synthesizing bioactive compounds. For instance, hydrazones derived from nicotinaldehyde are precursors in the synthesis of 1,3,4-oxadiazoles, known for their diverse biological activities such as antibacterial, anticancer, and anti-inflammatory properties (Daoud et al., 2009). This synthesis process involves the cyclization of hydrazones with lead oxide, highlighting the versatility of nicotinaldehyde derivatives in medicinal chemistry.
Material Science Applications
In materials science, nicotinaldehyde derivatives have been utilized in the development of fluorescent "turn on" chemo-sensors for metal ions. For example, salicylaldehyde-based hydrazones exhibit enhanced emission upon the addition of Al3+, making them valuable for monitoring aluminum ions in various environments, including living cells (Rahman et al., 2017). Such sensors are crucial for studying biological processes and environmental monitoring.
Antimicrobial Activity
Nicotinaldehyde hydrazones have shown promising antimicrobial activity. Isonicotinoyl and nicotinoyl hydrazones bearing a pyridine moiety synthesized through simple condensation reactions have been screened for antibacterial activities, demonstrating significant effects against common pathogens such as Staphylococcus aureus and Escherichia coli (Moksharagni et al., 2015). The presence of substituent groups on the azomethine carbon atom, particularly a methyl group, enhances their antibacterial activity, indicating the potential of these compounds in developing new antibiotics.
Insecticidal Applications
The synthesis of nicotinaldehyde derivatives has also been explored for insecticidal applications. Nicotinic acid derivatives synthesized from nicotinaldehyde have exhibited significant insecticidal activities against pests such as the Green peach aphid and American bollworm (Deshmukh et al., 2012). This opens avenues for the development of environmentally friendly pest control agents.
Corrosion Inhibition
Moreover, nicotinaldehyde hydrazones have been investigated as corrosion inhibitors for metals in acidic solutions, exhibiting good inhibition efficiency and acting as mixed-type inhibitors with a predominating cathodic character (Singh et al., 2017). Such compounds are vital for extending the lifespan of metal structures and components in industrial settings.
Propiedades
IUPAC Name |
(E)-1-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-11(7-13-5-1)9-15-16-10-12-4-2-6-14-8-12/h1-10H/b15-9+,16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNKQISMJMZRH-KAVGSWPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NN=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/N=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
CAS RN |
13362-77-1 |
Source


|
| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinaldehyde (3-pyridylmethylene)hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)








